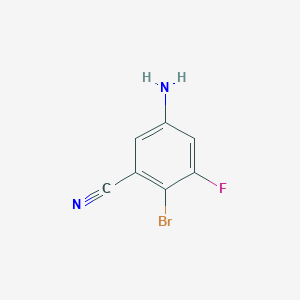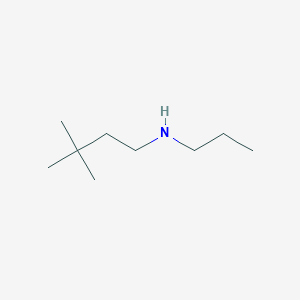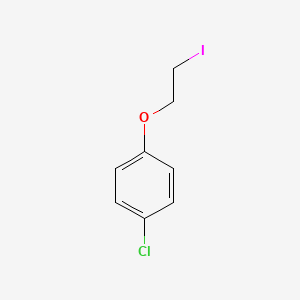![molecular formula C11H9ClS B13869735 2-[3-(Chloromethyl)phenyl]thiophene](/img/structure/B13869735.png)
2-[3-(Chloromethyl)phenyl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Chloromethyl)phenyl]thiophene is a heterocyclic compound that contains a thiophene ring substituted with a chloromethyl group at the 3-position of the phenyl ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Chloromethyl)phenyl]thiophene typically involves the chloromethylation of 2-phenylthiophene. This can be achieved through the reaction of 2-phenylthiophene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of more environmentally friendly solvents and catalysts is often considered to reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Chloromethyl)phenyl]thiophene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvent (e.g., acetic acid).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran).
Major Products
Substitution Reactions: Substituted thiophene derivatives with various functional groups.
Oxidation Reactions: Thiophene sulfoxides and sulfones.
Reduction Reactions: Methyl-substituted thiophene derivatives.
Applications De Recherche Scientifique
2-[3-(Chloromethyl)phenyl]thiophene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: It is utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2-[3-(Chloromethyl)phenyl]thiophene depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity . In material science, the thiophene ring’s conjugated system allows for efficient charge transport and light emission, making it suitable for use in electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylthiophene: Lacks the chloromethyl group, leading to different reactivity and applications.
3-Methylthiophene: Contains a methyl group instead of a phenyl group, resulting in different electronic properties.
2,5-Dimethylthiophene: Contains two methyl groups, affecting its chemical behavior and applications.
Uniqueness
2-[3-(Chloromethyl)phenyl]thiophene is unique due to the presence of the chloromethyl group, which provides additional reactivity for further functionalization.
Propriétés
Formule moléculaire |
C11H9ClS |
|---|---|
Poids moléculaire |
208.71 g/mol |
Nom IUPAC |
2-[3-(chloromethyl)phenyl]thiophene |
InChI |
InChI=1S/C11H9ClS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7H,8H2 |
Clé InChI |
ATKBATFTGIIUHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=CC=CS2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13869657.png)

![1-[3-(4-Nitroanilino)propyl]pyrrolidin-2-one](/img/structure/B13869693.png)

![4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile](/img/structure/B13869704.png)
![Methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate](/img/structure/B13869708.png)



![N-[(2-chloro-3-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13869733.png)
![4-[(Pyridin-4-yl)ethynyl]benzaldehyde](/img/structure/B13869740.png)
![2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde](/img/structure/B13869750.png)

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-5-nitrobenzoate](/img/structure/B13869765.png)
